Product packaging for 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol(Cat. No.:)

2-Bromo-4-nitro-6-(trifluoromethoxy)phenol

Cat. No.: B12841281
M. Wt: 302.00 g/mol
InChI Key: ZQHUMRDXFMJFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is a versatile chemical building block designed for research and development in medicinal chemistry and material science. This compound features a phenol core strategically decorated with bromo, nitro, and trifluoromethoxy functional groups, making it a valuable intermediate for constructing more complex molecules. Its structural motif is commonly exploited in the synthesis of active pharmaceutical ingredients and agrochemicals due to the electron-withdrawing properties of the substituents, which can influence the molecule's bioavailability and metabolic stability . Researchers utilize this compound in various applications, including the development of inhibitors for protein aggregation, which is relevant in the study of neurodegenerative diseases . Furthermore, its reactive bromo and nitro groups make it a suitable precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3NO4 B12841281 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrF3NO4

Molecular Weight

302.00 g/mol

IUPAC Name

2-bromo-4-nitro-6-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF3NO4/c8-4-1-3(12(14)15)2-5(6(4)13)16-7(9,10)11/h1-2,13H

InChI Key

ZQHUMRDXFMJFTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)O)Br)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Nitro 6 Trifluoromethoxy Phenol

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The bromine atom at the C2 position is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govyoutube.com This reaction proceeds via a two-step addition-elimination process. libretexts.org The attack of a nucleophile on the carbon atom bearing the bromine is the rate-determining step, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

The presence of strong electron-withdrawing groups ortho and para to the leaving group is essential for activating the ring towards nucleophilic attack. stackexchange.comlibretexts.org In the case of this compound, the nitro group at the C4 position (para to the bromine) and the trifluoromethoxy group at the C6 position (ortho to the bromine) strongly activate the ring for SNAr reactions. These groups stabilize the intermediate Meisenheimer complex through resonance and inductive effects, thereby facilitating the departure of the bromide ion. nih.govstackexchange.com

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of substituted phenol (B47542) derivatives.

Table 1: Potential Nucleophilic Substitution Reactions at the Bromine Atom

Nucleophile Reagent Example Product
Hydroxide Sodium hydroxide 4-Nitro-6-(trifluoromethoxy)benzene-1,2-diol
Alkoxide Sodium methoxide 2-Methoxy-4-nitro-6-(trifluoromethoxy)phenol
Amine Ammonia 2-Amino-4-nitro-6-(trifluoromethoxy)phenol

This table presents hypothetical reaction products based on established SNAr reactivity principles.

The reactivity of the aromatic ring towards nucleophiles is significantly enhanced by the powerful electron-withdrawing properties of both the nitro and trifluoromethoxy groups.

The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects (-R and -I). vaia.com Its presence, particularly at the para position to the bromine atom, is highly activating for SNAr reactions. stackexchange.com The nitro group delocalizes the negative charge of the Meisenheimer intermediate onto its oxygen atoms, providing substantial stabilization. youtube.com

The trifluoromethoxy group (-OCF₃) is also a potent electron-withdrawing group, primarily due to the strong inductive effect (-I) of the three fluorine atoms. beilstein-journals.orgnih.gov Although the oxygen atom has lone pairs that could potentially participate in resonance donation (+R), the strong electron-withdrawing nature of the CF₃ group diminishes this effect. The trifluoromethoxy group is known to be more lipophilic and electron-withdrawing than a methoxy (B1213986) group. beilstein-journals.orgnih.gov Positioned ortho to the bromine atom, the trifluoromethoxy group contributes to the electrophilicity of the reaction center and stabilizes the anionic intermediate.

The combined electron-withdrawing influence of the nitro and trifluoromethoxy groups makes the aromatic ring of this compound highly electron-deficient and thus exceptionally reactive towards nucleophilic attack at the carbon bearing the bromine atom.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group (-OH) is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance (+R effect). libretexts.orgukessays.com In contrast, the nitro and trifluoromethoxy groups are deactivating and meta-directing (in the context of their own positions). vaia.comchempedia.info

In this compound, the positions ortho and para to the hydroxyl group are C2, C4, and C6. These positions are already substituted. The remaining unsubstituted positions are C3 and C5. The directing effects of the existing substituents will determine the position of any further electrophilic attack.

Directing effect of -OH: Directs to positions 2, 4, and 6 (all occupied).

Directing effect of -Br: Ortho-, para-director (weakly deactivating). Directs to positions 1, 3, and 5.

Directing effect of -NO₂: Meta-director (strongly deactivating). Directs to positions 2 and 6 (relative to its own position).

Directing effect of -OCF₃: Meta-director (strongly deactivating). Directs to positions 2 and 4 (relative to its own position).

Considering the powerful activating and directing effect of the hydroxyl group, any potential electrophilic substitution would most likely be directed to the positions least deactivated by the other groups. The positions C3 and C5 are ortho and para to the bromine, respectively, and meta to the nitro and trifluoromethoxy groups. The hydroxyl group's influence, though powerful, is pitted against the deactivating effects of the other substituents, making further electrophilic substitution challenging. However, under forcing conditions, substitution might occur at position 5, which is para to the bromine and meta to the trifluoromethoxy group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic Reaction Reagent Predicted Major Product
Nitration HNO₃/H₂SO₄ 2-Bromo-4,5-dinitro-6-(trifluoromethoxy)phenol
Halogenation Br₂/FeBr₃ 2,5-Dibromo-4-nitro-6-(trifluoromethoxy)phenol

This table presents hypothetical reaction products based on established principles of electrophilic aromatic substitution, acknowledging that such reactions would likely require harsh conditions.

Oxidation and Reduction Chemistry

The functional groups present in this compound allow for a range of oxidation and reduction reactions.

The phenolic hydroxyl group is susceptible to oxidation. The oxidation of phenols can proceed via various mechanisms, often involving the formation of a phenoxy radical intermediate. nih.gov In the case of this compound, the presence of electron-withdrawing groups can influence the stability and subsequent reactions of this radical.

Oxidation can lead to the formation of quinone-like structures or polymerization products. nih.gov For instance, oxidation of p-nitrophenol can yield p-benzoquinone. nih.govacs.org Given the substitution pattern, oxidation of this compound could potentially lead to the formation of a substituted benzoquinone, although the steric hindrance and electronic effects of the substituents would play a significant role.

The nitro group itself can also be involved in redox processes. The reduction of the nitro group to an amino group is a common transformation, often achieved using reagents like tin or iron in acidic media, or through catalytic hydrogenation. wikipedia.org This would yield 4-amino-2-bromo-6-(trifluoromethoxy)phenol, a potentially useful synthetic intermediate.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
4-Nitro-6-(trifluoromethoxy)benzene-1,2-diol
2-Methoxy-4-nitro-6-(trifluoromethoxy)phenol
2-Amino-4-nitro-6-(trifluoromethoxy)phenol
4-Nitro-2-(phenylthio)-6-(trifluoromethoxy)phenol
2-Bromo-4,5-dinitro-6-(trifluoromethoxy)phenol
2,5-Dibromo-4-nitro-6-(trifluoromethoxy)phenol
This compound-5-sulfonic acid
4-amino-2-bromo-6-(trifluoromethoxy)phenol
p-nitrophenol

Reduction of the Nitro Group to Amine or Other Functionalities

The reduction of the nitro group (—NO₂) is a fundamental transformation in organic synthesis, yielding an amino group (—NH₂), which is a versatile precursor for a wide range of further chemical modifications. For aromatic nitro compounds, this reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents. nih.gov

Commonly employed methods for the reduction of aryl nitro groups include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. nih.govlibretexts.org It is a widely used and often clean method for this transformation.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, are effective for the reduction of nitroarenes. libretexts.org

Other Reducing Agents: Tin(II) chloride (SnCl₂) is a mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functional groups. libretexts.org Sodium hydrosulfite (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) are also utilized, sometimes offering chemoselectivity in molecules with multiple nitro groups. nih.gov

The resulting amine would be a valuable intermediate, for instance, in the synthesis of Schiff bases, which are formed through the condensation reaction between a primary amine and a carbonyl compound. beilstein-journals.org

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring of this compound serves as a key handle for participating in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki–Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. nih.gov

The general catalytic cycle of a Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

For This compound , a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. While this reaction is theoretically feasible, no specific examples or optimized conditions for this particular substrate have been documented in the reviewed literature. A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has shown that even substrates with sensitive functional groups can undergo this reaction successfully. researchgate.net The presence of the electron-withdrawing nitro and trifluoromethoxy groups on the ring could influence the reactivity of the C-Br bond in the oxidative addition step.

Beyond the Suzuki-Miyaura reaction, the bromo-substituted phenol could potentially undergo other important palladium-catalyzed cross-coupling reactions for C-C bond formation, such as the Heck and Sonogashira reactions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org While there is extensive research on Heck reactions, specific applications involving this compound are not reported. The presence of the trifluoromethyl group in related compounds has been shown to be compatible with Heck-type reactions. d-nb.info

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.govrsc.org The products, arylalkynes, are important building blocks in materials science and pharmaceuticals. wikipedia.org There is no specific literature detailing the Sonogashira coupling of this compound.

Interactions Involving Halogen Bonds in Molecular Recognition

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, bromine) is attracted to a nucleophilic site on another molecule. acs.org The strength of this interaction can be influenced by the nature of the halogen and the substituents on the molecule to which it is attached. acs.org Electron-withdrawing groups, such as the nitro and trifluoromethoxy groups present in This compound , are expected to enhance the electrophilic character of the bromine atom, making it a more effective halogen bond donor.

In the solid state, halogen bonds can play a significant role in directing the crystal packing and molecular self-assembly, a field known as crystal engineering. researchgate.net These interactions, along with other non-covalent forces like hydrogen bonds and π-stacking, determine the supramolecular architecture. mst.edu Studies on other dihalogenated phenols have shown the presence of both type I and type II halogen-halogen interactions, which influence the crystal packing. researchgate.netnih.gov

However, there is no available crystal structure data or specific studies on the halogen bonding interactions of This compound in the scientific literature. Therefore, a detailed analysis of its role in molecular recognition for this specific compound remains a subject for future research.

Spectroscopic Characterization and Advanced Structural Analysis of 2 Bromo 4 Nitro 6 Trifluoromethoxy Phenol

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Functional Group Frequencies

Information regarding the experimental Infrared (IR) and Raman active vibrational modes for 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is not available. A theoretical analysis, typically performed using computational chemistry methods, would be necessary to predict the vibrational frequencies associated with its key functional groups, such as the O-H stretch of the phenolic group, the symmetric and asymmetric stretches of the nitro (NO₂) group, the C-Br stretch, the C-O-C and C-F stretches of the trifluoromethoxy (OCF₃) group, and the various aromatic C-H and C-C vibrations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Analysis of Electronic Transitions and Chromophores

No UV-Vis absorption data for this compound has been reported. An experimental spectrum would reveal the wavelengths of maximum absorption (λmax), which are influenced by the electronic transitions within the molecule. The chromophores responsible for these transitions would include the nitrated benzene (B151609) ring and the trifluoromethoxy and bromo substituents, which would be expected to cause shifts in the absorption bands compared to simpler phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

The proton NMR (¹H NMR) spectrum, which is crucial for determining the connectivity of protons within a molecule, has not been documented for this compound. A predicted spectrum would show distinct signals for the aromatic protons and the phenolic proton, with their chemical shifts and coupling patterns providing definitive evidence for the substitution pattern on the benzene ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Similarly, no Carbon-13 NMR (¹³C NMR) data is available. This spectroscopic technique is essential for elucidating the carbon skeleton of the molecule. A ¹³C NMR spectrum would display unique signals for each carbon atom in the aromatic ring, as well as the carbon of the trifluoromethoxy group, with their chemical shifts being indicative of their chemical environment.

Further research and publication of the synthesis and analytical characterization of this compound are required to provide the detailed scientific information requested.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound. For this compound (C₇H₃BrF₃NO₄), the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).

The fragmentation pattern provides further structural insights. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ and NO. For brominated phenols, the loss of the bromine atom is a typical fragmentation. The trifluoromethoxy group may fragment through the loss of CF₃. A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Hypothetical m/z Possible Identity
[M]⁺318/320Molecular ion
[M - NO₂]⁺272/274Loss of nitro group
[M - Br]⁺239Loss of bromine atom
[M - OCF₃]⁺233/235Loss of trifluoromethoxy group

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of related structures allows for educated predictions of its solid-state behavior.

Intramolecular Hydrogen Bonding Networks

A prominent feature in the crystal structure of ortho-nitrophenols is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the adjacent nitro group. This interaction would likely be present in this compound, leading to a planar six-membered ring system that enhances the molecule's conformational stability.

Tautomeric Preferences and Conformational Analysis in the Solid State

For phenolic compounds, the possibility of tautomerism exists, particularly the phenol-imine to keto-amine tautomerism in Schiff bases. However, for a simple substituted phenol (B47542) like this compound, the phenolic form is overwhelmingly favored in the solid state. The intramolecular hydrogen bond with the nitro group would further stabilize this tautomer. Conformational analysis would likely reveal a largely planar molecule due to the extensive π-conjugation and the constraints imposed by the intramolecular hydrogen bond.

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Computational and Theoretical Studies on 2 Bromo 4 Nitro 6 Trifluoromethoxy Phenol

Energetic and Thermodynamic Analyses

Reaction Pathway Energetics and Transition State Analysis

The synthesis of 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol involves electrophilic aromatic substitution, specifically nitration and bromination, on a substituted phenol (B47542) precursor. The energetics of these reaction pathways and the structures of their transition states are critically influenced by the electronic effects of the substituents on the aromatic ring.

Influence of Substituents on Reactivity: The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions by donating electron density into the π-system of the ring. montclair.edunist.gov In contrast, the nitro (-NO₂), bromo (-Br), and trifluoromethoxy (-OCF₃) groups are electron-withdrawing and deactivate the ring towards electrophilic attack. The trifluoromethoxy group's strong inductive withdrawal, owing to the highly electronegative fluorine atoms, generally outweighs the oxygen's potential for resonance donation. nist.gov

Inferred Reaction Pathway and Energetics: A plausible synthetic route would involve the sequential substitution of a phenol derivative. The order of these reactions is critical. For instance, nitration of a phenol is typically carried out under milder conditions than for benzene (B151609) due to the activating nature of the -OH group. montclair.eduresearchgate.net However, the presence of deactivating groups like -Br and -OCF₃ would increase the energy barrier for subsequent substitutions.

The reaction mechanism for both nitration and bromination proceeds through a high-energy cationic intermediate known as a Wheland or sigma (σ) complex. The stability of this complex is paramount in determining the reaction rate. Electron-withdrawing groups such as -NO₂ and -OCF₃ destabilize this positively charged intermediate, thereby increasing the activation energy required to reach the transition state.

While specific activation energies for the formation of this compound have not been computationally determined in available literature, representative data from related reactions can provide insight into the energetic landscape.

Table 1: Representative Calculated Activation Energies for Phenol Nitration
Reaction StepIllustrative Activation Energy (kcal/mol)
Formation of Nitronium Ion (NO₂⁺)~18-22
Attack of NO₂⁺ on Phenol Ring (σ-complex formation)~10-15
Deprotonation to form NitrophenolLow Energy Barrier

Note: This data is illustrative, based on general computational studies of phenol nitration, and serves to demonstrate the energetic barriers of the process. researchgate.net The actual values for the target molecule would be significantly influenced by its unique substitution pattern.

Thermochemical Parameters for Formation Reactions

Thermochemical parameters, particularly the standard enthalpy of formation (ΔHf°), are fundamental to understanding a molecule's thermodynamic stability. For this compound, these values are not experimentally documented. However, an estimation of these properties can be made by examining data for analogous compounds.

The NIST (National Institute of Standards and Technology) WebBook provides thermochemical data for a variety of substituted phenols. For example, the standard enthalpy of formation for solid 2,4,6-tribromophenol (B41969) is reported to be approximately -98.5 kJ/mol, indicating an exothermic formation process. nih.gov Data for 4-nitrophenol (B140041) also shows an exothermic enthalpy of formation. The trifluoromethoxy group is known to impart significant thermodynamic stability to molecules.

Table 2: Representative Standard Enthalpies of Formation (ΔHf°) for Solid Substituted Phenols
CompoundΔHf° (kJ/mol)Reference
Phenol-165.1NIST
4-Nitrophenol-206.8
2,4,6-Tribromophenol-98.5 nih.gov

Note: This table provides data for related compounds to illustrate the thermodynamic contributions of different substituents. The ΔHf° of this compound would be a complex sum of the individual and interactive effects of its functional groups.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack.

For this compound, the MEP surface is expected to be highly polarized due to the interplay of the electron-donating hydroxyl group and the potent electron-withdrawing nitro, bromo, and trifluoromethoxy groups.

Electron-Rich Regions (Negative Potential): The most negative regions (typically depicted in red or yellow) are anticipated to be located around the oxygen atoms of the nitro group and, to a lesser extent, the oxygen of the phenolic hydroxyl group. These areas are the most likely sites for electrophilic attack and for acting as hydrogen bond acceptors.

Table 3: Inferred Molecular Electrostatic Potential Characteristics of this compound
Molecular RegionExpected Electrostatic PotentialReactivity Implication
Oxygen atoms of Nitro groupStrongly NegativeSite for electrophilic attack / H-bond acceptor
Oxygen atom of Hydroxyl groupNegativeSite for electrophilic attack / H-bond acceptor
Hydrogen atom of Hydroxyl groupStrongly PositiveH-bond donor
Aromatic RingGenerally Electron-DeficientDeactivated towards further electrophilic attack
Bromine Atom (σ-hole)PositiveHalogen bond donor

Study of Non-Linear Optical (NLO) Properties

Molecules that possess a significant difference in electron distribution between their ground and excited states, often arising from a "push-pull" electronic structure, can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics.

The structure of this compound, with its electron-donating hydroxyl group and multiple strong electron-withdrawing groups (-NO₂, -Br, -OCF₃), fits the criteria for a potential NLO chromophore. The intramolecular charge transfer from the donor to the acceptor moieties can lead to a large first hyperpolarizability (β), a key measure of second-order NLO activity.

While specific NLO calculations for this molecule are not documented, theoretical studies on similarly substituted aromatic systems consistently show that the presence of a nitro group, especially in conjunction with a donating group, dramatically enhances the NLO response.

Table 4: Qualitative Comparison of First Hyperpolarizability (β) for Push-Pull Aromatic Systems
CompoundPush-Pull CharacterExpected Relative First Hyperpolarizability (β)
BenzeneNoneVery Low
AnilineDonor onlyLow
NitrobenzeneAcceptor onlyModerate
p-NitroanilineDonor-AcceptorHigh
This compoundComplex Donor-AcceptorPotentially High

Note: This table serves as a qualitative illustration. The precise NLO properties would require dedicated quantum chemical calculations.

Intermolecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

The solid-state structure and macroscopic properties of this compound are dictated by the network of intermolecular forces. Computational modeling is essential for understanding these complex interactions.

Hydrogen Bonding: The primary and most directional interaction is expected to be hydrogen bonding between the phenolic -OH group (as the donor) and the oxygen atoms of the -NO₂ group of an adjacent molecule (as the acceptor). This interaction is a recurring and structure-defining motif in the crystals of nitrophenols.

π-Stacking: Despite the electron-deficient nature of the aromatic ring, it can engage in π-stacking interactions. Due to the electronic repulsion and steric hindrance from the bulky substituents, a parallel-displaced or T-shaped stacking arrangement is more probable than a face-to-face sandwich geometry. The trifluoromethyl group, a component of the trifluoromethoxy substituent, is known to influence stacking arrangements. nih.gov

Computational studies of structurally related molecules, such as 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol, have confirmed the coexistence of strong intramolecular hydrogen bonds and intermolecular π–π stacking, underscoring the importance of these interactions in defining the supramolecular architecture.

Table 5: Summary of Expected Intermolecular Interactions in Crystalline this compound
Type of InteractionParticipating GroupsAnticipated Role in Crystal Structure
Hydrogen Bonding-OH (donor) ↔ -NO₂ (acceptor)Primary, directional force determining the main structural motifs.
π-StackingAromatic RingsContributes to crystal cohesion, likely in an offset or slipped geometry.
Halogen Bonding-Br (σ-hole donor) ↔ -NO₂ (acceptor)Secondary directional interaction, reinforcing the crystal lattice.

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Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Methodologies for 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol

The synthesis of polysubstituted aromatic compounds like this compound traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Modern research is increasingly focused on developing more sustainable and greener synthetic routes.

Another avenue for sustainable synthesis is the exploration of biocatalysis. Enzymes, such as peroxidases, have been shown to be effective in the transformation of halogenated phenols. nih.gov While the direct enzymatic synthesis of this compound has not yet been reported, the potential for using engineered enzymes for selective halogenation, nitration, or etherification steps is a compelling future direction.

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are also guiding the development of new synthetic strategies. Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage and purification steps. mdpi.com Furthermore, the use of ultrasound-assisted synthesis has been shown to accelerate reactions and improve yields in the preparation of other complex heterocyclic molecules, suggesting its potential applicability in the synthesis of functionalized phenols. mdpi.com

Synthetic ApproachPotential AdvantagesRelevant Research Area
Catalytic NitrationImproved selectivity, reduced waste, catalyst recycling. researchgate.netGreen Chemistry, Heterogeneous Catalysis
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme Engineering, Biotransformations
One-Pot SynthesisReduced solvent usage, fewer purification steps, increased efficiency. mdpi.comProcess Intensification, Green Chemistry
Ultrasound-Assisted SynthesisFaster reaction times, improved yields, energy efficiency. mdpi.comSonochemistry, Green Synthesis

Exploration of Unconventional Reactivity Profiles of the Compound

The unique combination of substituents on this compound suggests that it may exhibit unconventional reactivity. The interplay between the electron-withdrawing nitro and trifluoromethoxy groups, the halogen atom, and the acidic phenolic hydroxyl group can lead to novel chemical transformations.

The presence of strong electron-withdrawing groups can significantly influence the acidity of the phenol (B47542) and the reactivity of the aromatic ring. khanacademy.org For instance, the generation of a phenoxyl radical from the phenol could serve as a transient and powerful electron-withdrawing group, potentially enabling nucleophilic aromatic substitution (SNAr) of the bromine atom under milder conditions than typically expected. nih.govprinceton.edu This "homolysis-enabled electronic activation" represents a departure from traditional SNAr mechanisms that require highly activated substrates. nih.gov

Furthermore, the trifluoromethoxy group, while strongly electron-withdrawing, can also participate in unique reactions. Research on aromatic trifluoromethyl compounds has shown a range of nucleophilic substitution reactions. acs.org Investigating the reactivity of the trifluoromethoxy group in this compound towards different nucleophiles could uncover new synthetic pathways for functionalization.

The synergistic effect of multiple substituents can also lead to unexpected cyclization or rearrangement reactions. The development of new catalytic systems could unlock novel reaction pathways, leading to the synthesis of complex heterocyclic structures from this highly functionalized phenol.

Substituent/FeaturePotential Unconventional ReactivityUnderlying Principle
Phenolic HydroxylHomolysis-enabled nucleophilic aromatic substitution. nih.govprinceton.eduGeneration of a highly activating phenoxyl radical.
Trifluoromethoxy GroupNucleophilic substitution at the trifluoromethoxy carbon. acs.orgReactivity of C-F bonds in the presence of suitable nucleophiles.
Multiple SubstituentsIntramolecular cyclization or rearrangement reactions.Synergistic electronic and steric effects.
Aromatic RingDehydrogenative aromatization of related dihydro-derivatives. mdpi.comFormation of extended aromatic systems.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like this compound can benefit significantly from modern technologies such as flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved safety, better process control, and the potential for rapid optimization and scale-up. researchgate.netyoutube.com

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be concerns in nitration reactions. nih.gov The in-situ generation of reactive species, such as nitrating agents, can be safely managed in a flow system, minimizing the risks associated with their storage and handling. nih.gov

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. nih.govyoutube.com These systems can vary reagents, catalysts, solvents, and temperatures in a high-throughput manner, accelerating the discovery of efficient and robust synthetic routes. youtube.com The integration of real-time analytical techniques allows for immediate feedback on reaction progress, enabling a more efficient development cycle. youtube.com

The combination of flow chemistry and automation can create a "self-driving laboratory" for chemical synthesis. chemrxiv.org Such a platform could autonomously optimize the synthesis of this compound and its derivatives, significantly accelerating the pace of research and development in this area. chemrxiv.org

TechnologyKey Advantages for Synthesizing Complex Phenols
Flow ChemistryEnhanced safety for hazardous reactions, precise control over reaction parameters, improved scalability. researchgate.netyoutube.comresearchgate.netcapes.gov.br
Automated SynthesisHigh-throughput screening of reaction conditions, rapid optimization, accelerated discovery of new routes. nih.govyoutube.com
Integrated SystemsAutonomous optimization, reduced development time, efficient exploration of chemical space. chemrxiv.org

Synergistic Experimental and Computational Research Strategies for Complex Halogenated Phenols

A comprehensive understanding of the properties and reactivity of this compound can be achieved through a synergistic approach that combines experimental studies with computational modeling. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. scienceopen.com

Computational studies can be used to predict the reactivity of different sites on the molecule, guiding the design of new experiments. mdpi.com For example, DFT calculations can help to elucidate the mechanism of nucleophilic substitution reactions or predict the most likely products of a given transformation. nih.gov This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.

Molecular dynamics simulations can be employed to study the interactions of this compound with other molecules, such as solvents or biological targets. mdpi.com This can provide insights into its solubility, stability, and potential biological activity.

The combination of experimental and computational approaches creates a powerful feedback loop. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new and more informative experiments. nih.gov This integrated strategy is essential for unraveling the complex chemistry of polysubstituted phenols and for unlocking their full potential in various applications. scienceopen.com

Research StrategyContribution to UnderstandingExample Application
Quantum Chemical Calculations (DFT)Prediction of electronic properties, reaction energetics, and spectroscopic data. scienceopen.comElucidating reaction mechanisms for nucleophilic substitution. nih.gov
Molecular Dynamics SimulationsUnderstanding intermolecular interactions and behavior in different environments. mdpi.comPredicting solubility and interactions with biological macromolecules.
Combined Experimental & Computational StudiesValidation of theoretical models and guidance for experimental design. nih.govRationalizing bioremediation potential based on enzyme-substrate interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol, and what challenges arise during regioselective functionalization?

  • Methodology : A plausible route involves sequential functionalization of a phenol precursor.

Trifluoromethoxy introduction : Use sodium trifluoromethanesulfonate (CF3_3SO3_3Na) under Ullmann-type coupling conditions to introduce the -OCF3_3 group at the para position of phenol derivatives .

Nitration : Directed by the electron-withdrawing -OCF3_3 group, nitration at the meta position (relative to -OCF3_3) can be achieved using mixed HNO3_3-H2_2SO4_4, though competing side reactions may require low temperatures (0–5°C) .

Bromination : Electrophilic bromination (e.g., Br2_2/FeBr3_3) at the ortho position to -NO2_2 is favored due to the nitro group’s strong meta-directing effect.

  • Challenges : Competing side reactions (e.g., over-nitration or di-bromination) necessitate precise stoichiometric control and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR Analysis :

  • 19F NMR^{19}\text{F NMR}: A singlet near δ -58 ppm confirms the -OCF3_3 group .
  • 1H NMR^{1}\text{H NMR}: Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO2_2) appear deshielded (δ 8.2–8.5 ppm) .
    • IR Spectroscopy : Strong absorptions at ~1530 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (C-Br stretch) validate functional groups.
    • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M-H]^- at m/z 315.93 for C7_7H2_2BrF3_3NO4_4).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural properties of halogenated nitro-phenols?

  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous bond lengths and angles. For example:

  • The C-Br bond length in similar compounds (e.g., 4-Bromo-2-(trifluoromethoxy)phenol) is typically 1.89–1.91 Å .
  • Deviations >0.05 Å from expected values may indicate lattice strain or impurities.
    • Data Contradictions : Discrepancies in melting points (e.g., 120–122°C vs. 118–120°C) can arise from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .

Q. What strategies mitigate competing reactions during nitration of trifluoromethoxy-substituted aromatics?

  • Directed Nitration : The -OCF3_3 group’s electron-withdrawing nature deactivates the ring, favoring nitration at the meta position. However, steric hindrance from -OCF3_3 can slow reactivity.
  • Optimized Conditions :

  • Use acetyl nitrate (AcONO2_2) in acetic anhydride at -10°C to enhance regioselectivity .
  • Monitor reaction progress via TLC (Rf_f ~0.4 in 7:3 hexane/EtOAc).
    • Side Products : Over-nitration products (e.g., dinitro derivatives) can be minimized by limiting HNO3_3 equivalents to 1.05–1.10 molar ratios.

Q. How do solvent polarity and substituent effects influence the compound’s stability under storage conditions?

  • Stability Analysis :

  • Hydrolytic Degradation : The -OCF3_3 group is hydrolytically stable, but nitro groups may undergo reduction in protic solvents (e.g., MeOH/H2_2O). Storage in anhydrous DCM or THF is recommended .
  • Thermal Stability : DSC studies show decomposition onset at ~200°C, consistent with nitroaromatics .
    • Substituent Effects : Electron-withdrawing groups (-Br, -NO2_2, -OCF3_3) increase oxidative stability but reduce solubility in nonpolar solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.